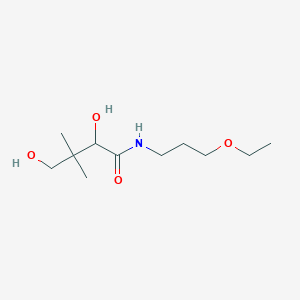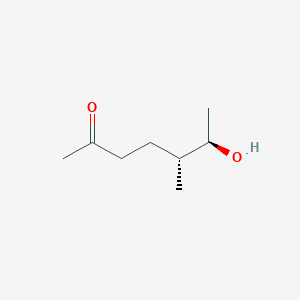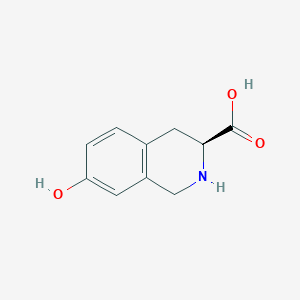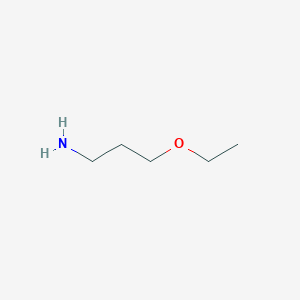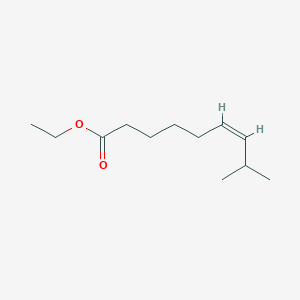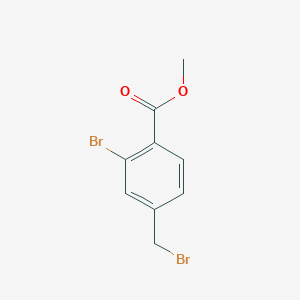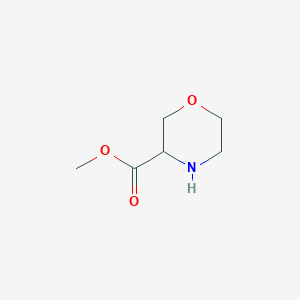
Methyl 3-Morpholinecarboxylate
説明
Methyl 3-Morpholinecarboxylate is a chemical compound that is related to morpholine, a heterocyclic amine. Morpholine derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications, which can provide insights into the characteristics of Methyl 3-Morpholinecarboxylate.
Synthesis Analysis
The synthesis of morpholine derivatives is a key area of research. For instance, the synthesis of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, a compound with appetite-suppressant activity, was reported to be effective in dogs without affecting neurotransmitter release . Another study described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, through a nine-step process with an overall yield of 36% . These examples demonstrate the diverse synthetic routes that can be employed to create morpholine derivatives, which may be applicable to the synthesis of Methyl 3-Morpholinecarboxylate.
Molecular Structure Analysis
A density functional theory study was conducted on a morpholine derivative, providing detailed insights into the molecular structure, including optimized geometric parameters, vibrational frequencies, and thermodynamic properties . Such computational studies are crucial for understanding the molecular structure of morpholine derivatives, which could be extended to Methyl 3-Morpholinecarboxylate to predict its behavior and interactions.
Chemical Reactions Analysis
The reactivity of morpholine derivatives with other chemical entities is another area of interest. For example, kinetic studies on the reactions of a carbene compound with morpholine in aqueous acetonitrile were performed, revealing insights into the reaction mechanisms and the influence of amine concentration on the reaction rate . This information is valuable for understanding the chemical reactivity of morpholine derivatives, including Methyl 3-Morpholinecarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoinitiation capability of 2-morpholino acetonaphthone for polymerization of methyl methacrylate was investigated, demonstrating the potential of morpholine derivatives in photoinitiated processes . Additionally, the synthesis and antidepressive activity of various morpholine hydrochlorides were reported, highlighting the biological properties and potential therapeutic applications of these compounds . These studies provide a foundation for understanding the physical and chemical properties of Methyl 3-Morpholinecarboxylate.
Relevant Case Studies
Several case studies within the provided papers highlight the potential applications of morpholine derivatives. For instance, pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and identified as potent caspase-3 inhibitors, showcasing the therapeutic potential of morpholine-containing compounds . Moreover, the in vitro antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine was evaluated, further emphasizing the importance of morpholine derivatives in medicinal chemistry .
科学的研究の応用
Application in Polymer Science
- Specific Scientific Field : Polymer Science
- Summary of the Application : The compound is used in the study of the effect of tacticity on the surface physicochemical properties of Poly Methyl Methacrylate (PMMA) .
- Methods of Application or Experimental Procedures : The determination of the surface free energy of polymers is generally carried out by inverse gas chromatography (IGC) at infinite dilution. The dispersive, polar and surface acid-base properties of PMMA at different tacticities were obtained via IGC technique .
- Results or Outcomes : The results showed non-linear variations of atactic, isotactic, and syndiotactic PMMAs with three maxima characterizing the three transition temperatures of PMMAs. The obtained values of the enthalpic and entropic Lewis’s acid-base parameters showed that the basicity of the atactic PMMA was about four times larger than its acidity .
Synthesis of Morpholines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 3-Morpholinecarboxylate is used in the synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis of morpholines from simple amino diols is achieved by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization . Another method involves the use of vinyl sulfonium salts .
- Results or Outcomes : These methods have been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
Synthesis of Heterocyclic Compounds
- Specific Scientific Field : Heterocyclic Chemistry
- Summary of the Application : Methyl 3-Morpholinecarboxylate is used in the synthesis of heterocyclic compounds . These compounds are frequently found in natural products and biologically relevant molecules .
- Methods of Application or Experimental Procedures : The synthesis of these compounds from simple amino alcohols is achieved by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
- Results or Outcomes : This method has been used to synthesize various heterocyclic compounds in good to excellent yields .
特性
IUPAC Name |
methyl morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391073 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Morpholinecarboxylate | |
CAS RN |
126264-49-1 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126264-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



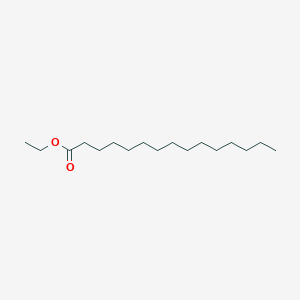
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
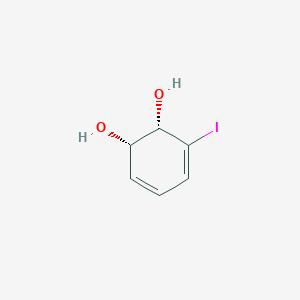
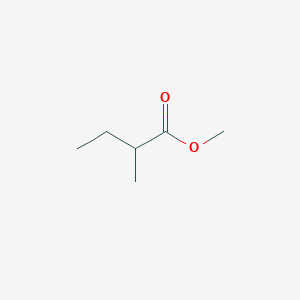
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
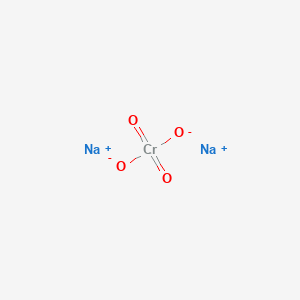
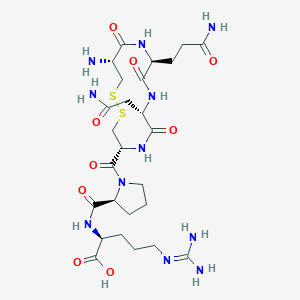
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
